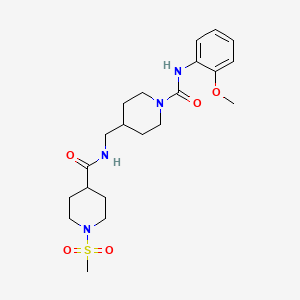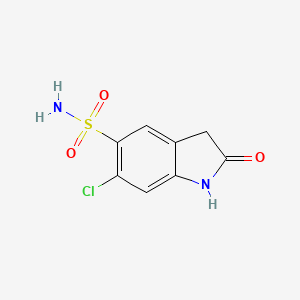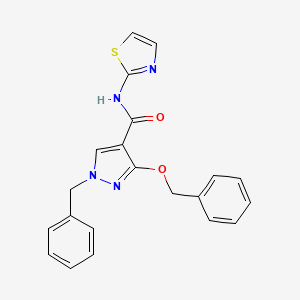
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrazole-based compounds and has been found to exhibit a wide range of biological activities.
Applications De Recherche Scientifique
Experimental and Theoretical Studies on Pyrazole Derivatives
Pyrazole derivatives, including compounds similar to 1-benzyl-3-(benzyloxy)-N-(thiazol-2-yl)-1H-pyrazole-4-carboxamide, have been extensively studied for their potential in drug discovery and development. The functionalization reactions of pyrazole compounds have shown promising results in creating novel molecules with potential biological activities. For example, Yıldırım, Kandemirli, and Demir (2005) conducted experimental and theoretical studies on the functionalization reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, demonstrating the versatility of pyrazole derivatives in synthesizing compounds with potential medicinal applications (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis and Biological Evaluation of Pyrazole Derivatives
The synthesis of novel pyrazole derivatives has been a focus of research due to their diverse biological activities. Palkar et al. (2017) designed and synthesized novel analogs of pyrazole-5-ones as promising antibacterial agents. Their study highlighted the antibacterial efficacy of these compounds, especially against Staphylococcus aureus and Bacillus subtilis, showcasing the therapeutic potential of pyrazole derivatives in treating bacterial infections (Palkar et al., 2017).
Anticancer Evaluation of Pyrazole Derivatives
Research into the anticancer properties of pyrazole derivatives has yielded promising results. Senthilkumar, Umarani, and Satheesh (2021) synthesized a new organic compound based on the pyrazole moiety and evaluated its antibacterial, antifungal, and anticancer activities. Their findings suggest that certain pyrazole derivatives may possess significant anticancer properties, highlighting the potential of these compounds in cancer therapy (Senthilkumar, Umarani, & Satheesh, 2021).
Herbicidal Activity of Pyrazole Derivatives
The application of pyrazole derivatives extends beyond medicinal chemistry into agriculture. Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, and Hirai (2004) investigated the herbicidal activity of new pyrazole-4-carboxamide derivatives. Their research demonstrated that specific modifications to the pyrazole ring could significantly enhance the herbicidal activity of these compounds, offering a potential avenue for developing new herbicides (Ohno et al., 2004).
Propriétés
IUPAC Name |
1-benzyl-3-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(23-21-22-11-12-28-21)18-14-25(13-16-7-3-1-4-8-16)24-20(18)27-15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVHOAGJYYBDFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Cyano-N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B2705339.png)
![5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2705342.png)

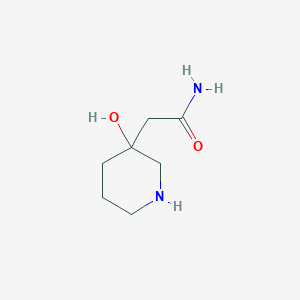
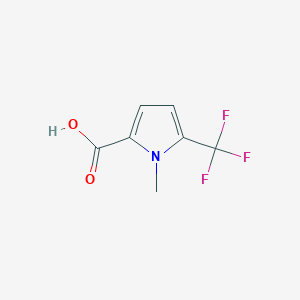
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2705348.png)
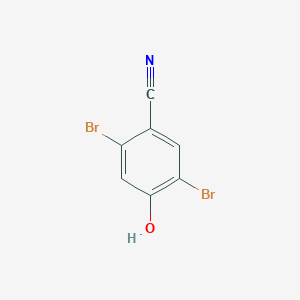
![Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B2705351.png)
![8-bromo-3-methyl-7-[2-(3-nitrophenyl)-2-oxoethyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705352.png)
